4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate
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Overview
Description
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate is a complex organic compound that features a combination of pyridine, naphthalene, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form a dibromo compound. This intermediate is then reacted with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(4-methoxybenzenesulfonyl)pyridine-4-amido)naphthalen-1-yl pyridine-4-carboxylate
- 4-(N-(4-chlorobenzenesulfonyl)pyridine-4-amido)naphthalen-1-yl pyridine-4-carboxylate
Uniqueness
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from similar compounds with different substituents, such as methoxy or chloro groups .
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O6S/c1-2-38-23-7-9-24(10-8-23)40(36,37)33(29(34)21-13-17-31-18-14-21)27-11-12-28(26-6-4-3-5-25(26)27)39-30(35)22-15-19-32-20-16-22/h3-20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYZKJKGGLEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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